REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[N:6][C:5]([C:8](OCC)=[O:9])=[C:4]([NH:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([CH:20]3[CH2:22][CH2:21]3)[N:15]=2)[CH:3]=1.[NH3:23]>>[Cl:1][C:2]1[N:7]=[N:6][C:5]([C:8]([NH2:23])=[O:9])=[C:4]([NH:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([CH:20]3[CH2:22][CH2:21]3)[N:15]=2)[CH:3]=1
|
Name
|
|
Quantity
|
140 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(N=N1)C(=O)OCC)NC1=NC(=CC=C1)C1CC1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentration in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(N=N1)C(=O)N)NC1=NC(=CC=C1)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 112 mg | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |